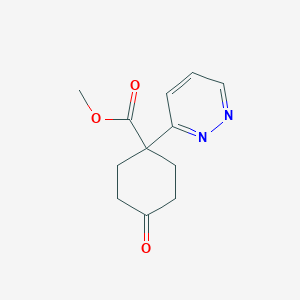
Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate is a heterocyclic compound that contains a pyridazine ring fused with a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry: In industrial applications, the compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate.
Cyclohexane Derivatives: Compounds containing the cyclohexane ring, such as cyclohexanone and its derivatives, are also similar in structure. These compounds are commonly used in organic synthesis and industrial applications.
Uniqueness
This compound is unique due to the combination of the pyridazine and cyclohexane rings in its structure. This fusion creates a compound with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
methyl 4-oxo-1-pyridazin-3-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-17-11(16)12(6-4-9(15)5-7-12)10-3-2-8-13-14-10/h2-3,8H,4-7H2,1H3 |
Clave InChI |
QOUXRYXLQWOSSN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(=O)CC1)C2=NN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















